molecular formula C22H29N5O2 B11283476 6-(3,4-Dimethylphenyl)-2-hexyl-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

6-(3,4-Dimethylphenyl)-2-hexyl-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

Cat. No.: B11283476
M. Wt: 395.5 g/mol
InChI Key: SIFLMVPSSCVPSZ-UHFFFAOYSA-N
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Description

8-(3,4-dimethylphenyl)-3-hexyl-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione is a complex organic compound that belongs to the class of imidazo[1,2-g]purine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3,4-dimethylphenyl)-3-hexyl-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[1,2-g]purine core, followed by the introduction of the 3,4-dimethylphenyl and hexyl groups. Common reagents used in these reactions include alkyl halides, amines, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

8-(3,4-dimethylphenyl)-3-hexyl-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Palladium on carbon, platinum oxide

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

8-(3,4-dimethylphenyl)-3-hexyl-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione has significant potential in various scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-(3,4-dimethylphenyl)-3-hexyl-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, or other proteins that play a role in the compound’s biological effects. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(3,4-dimethylphenyl)-3-hexyl-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione stands out due to its unique structural features and potential for diverse applications. Its specific combination of functional groups and molecular architecture may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C22H29N5O2

Molecular Weight

395.5 g/mol

IUPAC Name

6-(3,4-dimethylphenyl)-2-hexyl-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C22H29N5O2/c1-5-6-7-8-11-27-20(28)18-19(24(4)22(27)29)23-21-25(12-13-26(18)21)17-10-9-15(2)16(3)14-17/h9-10,14H,5-8,11-13H2,1-4H3

InChI Key

SIFLMVPSSCVPSZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN1C(=O)C2=C(N=C3N2CCN3C4=CC(=C(C=C4)C)C)N(C1=O)C

Origin of Product

United States

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